1-Ethyl-3-guanidinothiourea Hydrochloride

Description

Properties

IUPAC Name |

1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSXLCPLOKTRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733851 | |

| Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-29-7 | |

| Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-3-guanidinothiourea Hydrochloride: A Multifunctional Additive in Perovskite Solar Cell Technology

This technical guide provides a comprehensive overview of 1-Ethyl-3-guanidinothiourea Hydrochloride (CAS Number: 381670-29-7), a specialized chemical compound that has recently emerged as a critical component in the advancement of renewable energy technologies. While the guanidinothiourea scaffold is of broad interest in medicinal chemistry, this particular molecule has demonstrated significant potential in the field of materials science, specifically as a multifunctional additive in the fabrication of high-efficiency bifacial perovskite solar cells (PSCs). This document is intended for researchers, materials scientists, and professionals in the photovoltaics industry, offering insights into its properties, mechanism of action, and practical applications.

Compound Profile and Physicochemical Properties

1-Ethyl-3-guanidinothiourea Hydrochloride, also known by its synonyms 1-Amidino-3-ethylthiourea Hydrochloride and 1-Carbamimidoyl-3-ethylthiourea Hydrochloride, is a salt of a guanidinothiourea derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 381670-29-7 | [1] |

| Molecular Formula | C₄H₁₀N₄S·HCl | [1] |

| Molecular Weight | 182.67 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 158 °C | [1] |

| Purity | >98.0% (Typical) | [1] |

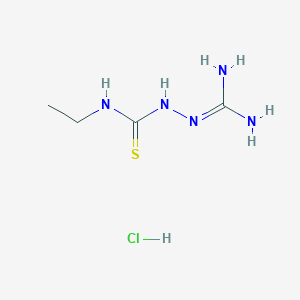

The structure of 1-Ethyl-3-guanidinothiourea Hydrochloride combines the key functional groups of guanidine and thiourea. The guanidinium group, being protonated, imparts charge and the potential for strong ionic and hydrogen bonding interactions. The thiourea moiety is known for its ability to coordinate with metal ions and influence crystallization processes. This unique combination of functional groups is central to its application in perovskite solar cell technology.

Caption: Chemical structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.

Application in Bifacial Perovskite Solar Cells

The primary and most impactful application of 1-Ethyl-3-guanidinothiourea Hydrochloride identified to date is as a multifunctional additive in the fabrication of bifacial perovskite solar cells (Bi-PSCs).[2] Bi-PSCs are a promising photovoltaic technology that can capture light from both sides of the cell, significantly increasing energy yield. However, a key challenge in their fabrication is the creation of a thick, high-quality perovskite absorber layer, which is necessary to maximize photon absorption.[2]

Highly concentrated precursor solutions are required to produce these thick films, but such solutions often suffer from poor crystallization control, leading to defects in the film and unstable performance.[2] 1-Ethyl-3-guanidinothiourea Hydrochloride, referred to as EGTHCl in some literature, has been shown to effectively address this issue.[2]

Mechanism of Action in Perovskite Crystallization

The efficacy of 1-Ethyl-3-guanidinothiourea Hydrochloride as a crystallization regulator stems from its molecular structure. The guanidinium and thiourea moieties can interact with the lead iodide (PbI₂) precursors in the perovskite solution. These interactions are believed to modulate the nucleation and growth of the perovskite crystals.

The proposed mechanism involves the following steps:

-

Coordination and Complex Formation: The sulfur atom in the thiourea group and the nitrogen atoms in the guanidinium group can act as Lewis bases, coordinating with the lead ions (Pb²⁺) in the precursor solution. This forms intermediate adducts that stabilize the precursor solution and prevent premature, uncontrolled crystallization.

-

Controlled Nucleation: By slowing down the reaction kinetics, the additive promotes a more ordered and controlled nucleation process. This leads to the formation of fewer, larger crystal grains, which is desirable for high-performance solar cells as it reduces the number of grain boundaries that can act as sites for charge recombination.

-

Passivation of Defects: The guanidinium and thiourea groups can also passivate defects at the grain boundaries and the surface of the perovskite film. This is achieved by satisfying the coordination vacancies of under-coordinated lead ions, which are a common source of electronic traps that reduce the efficiency and stability of the solar cell.

Caption: Influence of 1-Ethyl-3-guanidinothiourea Hydrochloride on perovskite film formation.

Performance Enhancements in Bifacial Perovskite Solar Cells

The use of 1-Ethyl-3-guanidinothiourea Hydrochloride as an additive has led to significant improvements in the performance of Bi-PSCs. Research has shown that its inclusion in the precursor solution enables the formation of dense, uniform perovskite films with high crystallinity.[2] This has resulted in:

-

Record-Breaking Power Conversion Efficiency (PCE): Optimized Bi-PSCs fabricated with this additive have achieved a PCE of 23.4%.[2]

-

Reduced Current Loss: The improved film quality minimizes photon loss, leading to a reduction in current loss to just 1.67 mA cm⁻².[2]

-

Enhanced Operational Stability: Devices have demonstrated outstanding stability, maintaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[2]

Experimental Protocol: Fabrication of High-Efficiency Bifacial Perovskite Solar Cells with 1-Ethyl-3-guanidinothiourea Hydrochloride

The following is a generalized protocol for the fabrication of Bi-PSCs incorporating 1-Ethyl-3-guanidinothiourea Hydrochloride as a crystallization additive. This protocol is intended as a guideline and may require optimization based on specific laboratory conditions and substrate materials.

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Perovskite precursors (e.g., PbI₂, Formamidinium iodide (FAI), Methylammonium bromide (MABr))

-

1-Ethyl-3-guanidinothiourea Hydrochloride

-

Appropriate solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Hole transport layer (HTL) material (e.g., PTAA)

-

Electron transport layer (ETL) material (e.g., C60)

-

Buffer layer material (e.g., BCP)

-

Transparent conducting oxide (TCO) for the rear electrode (e.g., IZO)

Procedure:

-

Substrate Preparation:

-

Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen stream and treat with UV-ozone for 20 minutes before use.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat the HTL solution onto the cleaned ITO substrates.

-

Anneal the substrates at the recommended temperature and time for the chosen HTL material.

-

-

Perovskite Precursor Solution Preparation:

-

Prepare a high-concentration perovskite precursor solution by dissolving the perovskite precursors in a co-solvent mixture (e.g., DMF:DMSO).

-

Add a predetermined optimal concentration of 1-Ethyl-3-guanidinothiourea Hydrochloride to the precursor solution.

-

Stir the solution at room temperature for several hours to ensure complete dissolution.

-

-

Perovskite Film Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution containing the additive onto the HTL-coated substrates.

-

During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite films on a hotplate at a specified temperature and duration to complete the crystallization process.

-

-

Electron Transport Layer (ETL) and Rear Electrode Deposition:

-

Sequentially deposit the ETL, buffer layer, and the transparent rear electrode via thermal evaporation under high vacuum.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the fabricated Bi-PSCs under simulated solar illumination.

-

Determine the power conversion efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Characterize the long-term stability of the devices under continuous illumination and controlled environmental conditions.

-

Sources

An In-Depth Technical Guide to 1-Ethyl-3-guanidinothiourea Hydrochloride: Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-guanidinothiourea Hydrochloride, a molecule of growing interest in advanced materials science, presents a unique structural combination of guanidinium and thiourea functionalities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and, most notably, its emerging role as a key additive in the development of next-generation perovskite solar cells. As a Senior Application Scientist, this document aims to deliver not just technical data but also insights into the practical application and mechanistic underpinnings of this compound's utility.

Molecular Structure and Physicochemical Properties

1-Ethyl-3-guanidinothiourea Hydrochloride, also referred to as 1-Ethyl-3-guanylthiourea Hydrochloride or 1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride, is a salt with the chemical formula C4H12ClN5S.[1] The molecule features an ethyl group attached to a thiourea backbone, which is further substituted with a guanidinium group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Below is a visualization of the molecular structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.

Caption: Molecular structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 381670-29-7 | [1] |

| Molecular Formula | C4H12ClN5S | [1] |

| Molecular Weight | 197.685 g/mol | [1] |

| IUPAC Name | 1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | [1] |

| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [1] |

| Physical Form | Crystalline Powder | [1] |

| Color | White-Yellow | [1] |

| Melting Point | 158 °C | [1] |

| Purity | ≥98.0% | [1] |

Synthesis and Characterization

Postulated Synthetic Workflow:

Caption: Postulated synthetic workflow for 1-Ethyl-3-guanidinothiourea Hydrochloride.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Advanced Application in Perovskite Solar Cells

A significant and recent application of 1-Ethyl-3-guanidinothiourea Hydrochloride, referred to in this context as EGTHCl, is as a multifunctional additive in the fabrication of bifacial perovskite solar cells (Bi-PSCs).[2]

Mechanism of Action in Perovskite Film Formation

The primary challenge in producing high-efficiency Bi-PSCs is the formation of thick, high-quality perovskite absorber layers from highly concentrated precursor solutions.[2] Such solutions often lead to poor crystallization control, resulting in film defects and performance instability.[2] EGTHCl addresses this challenge by precisely regulating the nucleation and crystallization behavior of the perovskite precursor.[2]

The proposed mechanism involves the interaction of the guanidinium and thiourea groups of EGTHCl with the perovskite precursors. The guanidinium group can form hydrogen bonds, while the sulfur atom in the thiourea group can coordinate with lead ions. These interactions are believed to modulate the crystallization kinetics, leading to the formation of dense, uniform films with excellent crystallinity.[2]

Experimental Protocol for Perovskite Film Fabrication with EGTHCl

The following is a generalized protocol based on the reported use of EGTHCl as an additive.[2]

Step 1: Precursor Solution Preparation

-

Prepare a high-concentration perovskite precursor solution (e.g., 2.0 mol L⁻¹) in a suitable solvent system (e.g., a mixture of DMF and DMSO).

-

Add a specific molar ratio of 1-Ethyl-3-guanidinium thiourea hydrochloride (EGTHCl) to the precursor solution.

Step 2: Film Deposition

-

Deposit the precursor solution onto the substrate using a spin-coating technique.

Step 3: Annealing

-

Anneal the wet film at a specific temperature and for a defined duration to promote crystallization and remove residual solvent.

Step 4: Characterization

-

Analyze the resulting perovskite film using techniques such as optical microscopy, UV-Vis absorption spectroscopy, and Grazing-Incidence X-ray Diffraction (GIXRD) to evaluate film morphology, absorbance, and crystallinity.[2]

Impact on Solar Cell Performance

The incorporation of EGTHCl as an additive has been shown to significantly enhance the performance of bifacial perovskite solar cells. Researchers have reported a power conversion efficiency (PCE) of 23.4% and a reduction in current loss.[2] Furthermore, the operational stability of the devices was notably improved, maintaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[2]

Signaling Pathway and Logical Relationships

The role of EGTHCl in enhancing perovskite solar cell performance can be visualized as a logical pathway from its introduction to the final improved device characteristics.

Caption: Logical workflow of EGTHCl's impact on perovskite solar cell performance.

Conclusion

1-Ethyl-3-guanidinothiourea Hydrochloride is a compound with well-defined physicochemical properties and a significant emerging application in the field of renewable energy. Its role as a multifunctional additive in perovskite solar cells highlights the importance of molecular design in controlling material properties at the nanoscale. The ability of EGTHCl to regulate crystallization and reduce defects in perovskite films offers a practical and scalable solution to improve the efficiency and stability of these promising photovoltaic devices. Further research into the synthesis and characterization of this and related compounds is warranted to explore their full potential in materials science and beyond.

References

-

Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. EurekAlert!. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride, a guanidine-containing thiourea derivative of interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details a suite of analytical techniques for structural elucidation and purity assessment, and discusses the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the practical aspects of handling and validating this compound.

Introduction: The Significance of Guanidinothiourea Scaffolds

Guanidine and thiourea moieties are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The guanidinium group, with its positive charge delocalized over several nitrogen atoms, is a key feature in numerous natural and synthetic molecules, often facilitating interactions with biological targets.[1] Thiourea derivatives are also of significant interest due to their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[3][4]

The combination of these two functional groups in 1-Ethyl-3-guanidinothiourea Hydrochloride (also known as 1-Amidino-3-ethylthiourea Hydrochloride or 1-Carbamimidoyl-3-ethylthiourea Hydrochloride) creates a molecule with potential applications in various fields.[5] Recently, this compound, under the name 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl), has been identified as a multifunctional additive in the fabrication of bifacial perovskite solar cells, highlighting its emerging role in materials science. This guide provides a detailed methodology for the synthesis and rigorous characterization of this versatile compound.

Synthesis of 1-Ethyl-3-guanidinothiourea Hydrochloride

The synthesis of N-substituted thioureas is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate.[4] In the case of 1-Ethyl-3-guanidinothiourea Hydrochloride, the nucleophile is guanidine. The following protocol describes a reliable method for the preparation of the target compound from commercially available starting materials.

Synthetic Pathway

The overall synthetic scheme involves the reaction of ethyl isothiocyanate with guanidine hydrochloride in a suitable solvent. The use of guanidine hydrochloride provides the guanidine nucleophile and the hydrochloride salt in a single step.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. JPH08198836A - Production of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4418209A - Amidinothioureas - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

1-Ethyl-3-guanidinothiourea Hydrochloride mechanism of action in chemical reactions

An In-Depth Technical Guide to the Mechanistic Pathways of 1-Ethyl-3-guanidinothiourea Hydrochloride in Chemical Reactions

Abstract

1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule of growing interest, demonstrating significant potential in materials science, particularly in the fabrication of high-efficiency perovskite solar cells.[1] This technical guide provides an in-depth analysis of its core mechanism of action in chemical reactions, moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a foundational understanding of its reactivity. By dissecting the roles of its constituent guanidinium and thiourea functionalities, we will explore its probable mechanistic pathways as both a catalyst and a reactive intermediate. This document is structured to provide not just theoretical knowledge but also actionable experimental frameworks for validation.

Introduction: Unveiling a Multifunctional Molecule

1-Ethyl-3-guanidinothiourea Hydrochloride, with the chemical formula C₄H₁₀N₄S·HCl and a molecular weight of 182.67[2][3], is a salt containing a highly functionalized organic cation. Its structure is characterized by the presence of both a guanidinium group and a thiourea group. This dual functionality is the key to its versatile reactivity and its emerging applications.

While its most prominent recent application is as a multifunctional additive in the manufacturing of bifacial perovskite solar cells to regulate crystal growth and enhance efficiency[1], the fundamental mechanisms that govern its chemical behavior are rooted in the well-established chemistry of its core components. This guide will illuminate these mechanisms to empower researchers to harness its full potential.

Physicochemical Properties and Structural Analysis

A summary of the key physicochemical properties of 1-Ethyl-3-guanidinothiourea Hydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₄S·HCl | [2] |

| Molecular Weight | 182.67 g/mol | [2][3] |

| CAS Number | 381670-29-7 | [2] |

| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [2] |

The hydrochloride salt form ensures that the guanidinium group is protonated, rendering it a positively charged moiety with strong hydrogen-bonding capabilities. The thiourea group, with its sulfur and nitrogen atoms, offers nucleophilic and coordination sites.

Core Mechanism of Action: A Tale of Two Functional Groups

The mechanism of action of 1-Ethyl-3-guanidinothiourea Hydrochloride is best understood by considering the distinct yet synergistic roles of its guanidinium and thiourea moieties.

The Guanidinium Group: An Engine for Catalysis and Molecular Recognition

The guanidinium group is a well-known functional group in biological systems, particularly in the side chain of the amino acid arginine, where it plays a crucial role in anion recognition and catalysis.[4] Its key mechanistic features include:

-

Hydrogen Bonding and Anion Templating: The protonated guanidinium ion is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds with anionic species. This allows it to act as a template, pre-organizing reactants and stabilizing anionic transition states.

-

General-Acid Catalysis: The guanidinium group can act as a general-acid catalyst, donating a proton to an atom in the transition state. This is particularly effective in reactions involving phosphoryl transfer, where it can protonate a developing negative charge on an oxygen atom.[5][6][7]

Proposed Catalytic Mechanism: Ester Hydrolysis

The following diagram illustrates a proposed mechanism for the guanidinium-catalyzed hydrolysis of an ester. The guanidinium group stabilizes the negatively charged transition state through hydrogen bonding.

Caption: Proposed stabilization of the tetrahedral intermediate in ester hydrolysis by the guanidinium moiety.

The Thiourea Group: A Versatile Nucleophile and Synthetic Precursor

Thiourea and its derivatives are widely used in organic synthesis.[8][9][10] The thiourea moiety in 1-Ethyl-3-guanidinothiourea Hydrochloride can participate in reactions in several ways:

-

Nucleophilic Attack via Sulfur: The sulfur atom in the thiourea group is nucleophilic and can attack electrophilic centers. A common reaction is the S-alkylation with alkyl halides to form isothiouronium salts.[11]

-

Precursor to Guanidines: Thioureas are common precursors for the synthesis of guanidines. This transformation typically involves the activation of the thiourea, followed by reaction with an amine.[12][13][14]

Proposed Reaction Pathway: Synthesis of a Substituted Guanidine

The following workflow illustrates the conversion of 1-Ethyl-3-guanidinothiourea Hydrochloride into a more complex guanidine derivative.

Caption: A potential synthetic route utilizing 1-Ethyl-3-guanidinothiourea as a guanidinylating agent.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms of action, a series of experiments can be conducted.

Protocol for Investigating Catalytic Activity

Objective: To determine if 1-Ethyl-3-guanidinothiourea Hydrochloride catalyzes a model reaction, such as the hydrolysis of p-nitrophenyl acetate (pNPA).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 1-Ethyl-3-guanidinothiourea Hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of pNPA in a water-miscible organic solvent (e.g., acetonitrile).

-

-

Kinetic Assay:

-

In a cuvette, mix the buffer, varying concentrations of 1-Ethyl-3-guanidinothiourea Hydrochloride, and a fixed concentration of pNPA.

-

Monitor the increase in absorbance at 400 nm (due to the formation of the p-nitrophenolate ion) over time using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the potential catalyst.

-

Plot the initial rate versus the concentration of 1-Ethyl-3-guanidinothiourea Hydrochloride to determine the catalytic rate constant.

-

Protocol for Studying Reactivity as a Guanidinylating Agent

Objective: To confirm the ability of 1-Ethyl-3-guanidinothiourea Hydrochloride to act as a precursor for guanidine synthesis.

Methodology:

-

Reaction Setup:

-

Dissolve 1-Ethyl-3-guanidinothiourea Hydrochloride and an activating agent (e.g., a carbodiimide or a silver salt[14]) in an appropriate solvent (e.g., DMF).

-

Add a primary or secondary amine to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere and monitor its progress using Thin Layer Chromatography (TLC).

-

-

Product Isolation and Characterization:

-

Once the reaction is complete, quench the reaction and perform an aqueous workup.

-

Purify the product using column chromatography.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the new guanidine derivative.

-

Conclusion and Future Outlook

1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule with a rich and versatile chemical personality. Its mechanism of action is a composite of the distinct reactivities of its guanidinium and thiourea functional groups. The guanidinium moiety endows it with the ability to act as a catalyst through hydrogen bonding and general-acid catalysis, while the thiourea group provides a nucleophilic center and a handle for synthetic transformations.

The recent success of this compound in materials science underscores the importance of understanding its fundamental chemical behavior. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of 1-Ethyl-3-guanidinothiourea Hydrochloride in a wide range of applications, from catalysis to the synthesis of novel bioactive molecules.

References

- The Guanidinium Group: Its Biological Role and Synthetic Analogs - Semantic Scholar. (n.d.).

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).

- Guanidinium Groups Act as General-Acid Catalysts in Phosphoryl Transfer Reactions: A Two-Proton Inventory on a Model System | Journal of the American Chemical Society. (n.d.).

- Using Guanidinium Groups for the Recognition of RNA and as Catalysts for the Hydrolysis of RNA - PubMed. (n.d.).

- Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (2025, October 13).

- Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed. (2004, August 18).

- Thiourea - Wikipedia. (n.d.).

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.).

- Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system. | Semantic Scholar. (n.d.).

- Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.).

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. (n.d.).

- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (n.d.).

- Solid‐Phase Synthesis of Guanidinium Derivatives from Thiourea and Isothiourea Functionalities | Request PDF - ResearchGate. (2025, August 6).

- Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert!. (2025, July 8).

- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC - NIH. (2025, October 7).

- Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. (n.d.).

- 1-Ethyl-3-guanidinothiourea Hydrochloride. (n.d.).

- 1-Ethyl-3-guanylthiourea Hydrochloride 98.0+%, TCI America 5 g | Buy Online. (n.d.).

Sources

- 1. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-Ethyl-3-guanylthiourea Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and purity assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl). As a molecule of interest in various chemical applications, including as a crystallization additive in advanced materials science, rigorous characterization is paramount.[1] This document offers researchers, scientists, and drug development professionals a framework for a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system for robust and reliable analysis.

Introduction: The Analytical Imperative for EGTHCl

1-Ethyl-3-guanidinothiourea Hydrochloride is a salt with the chemical formula C₄H₁₀N₄S·HCl.[2] Its structure combines a flexible ethyl group with two highly polar, hydrogen-bonding functional groups: guanidinium and thiourea. This unique combination of features makes comprehensive spectroscopic analysis essential for confirming its identity, structure, and purity, as subtle variations can significantly impact its function in sensitive applications like perovskite solar cell fabrication.[1]

The hydrochloride form ensures solubility in polar solvents, a critical factor for many analytical techniques. The primary objective of the analytical workflow described herein is to create an unambiguous "spectroscopic fingerprint" of the molecule, correlating data from orthogonal techniques to build a cohesive and validated structural profile.

Molecular and Physical Properties

A foundational understanding of the molecule's properties is crucial before commencing any analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₄S·HCl | [2] |

| Molecular Weight | 182.67 g/mol | [2] |

| CAS Number | 381670-29-7 | [2][3] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 158 °C | [2][3] |

| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For EGTHCl, both ¹H and ¹³C NMR are indispensable.

Principle of NMR Analysis for EGTHCl

¹H NMR will map the proton environments, confirming the presence and connectivity of the ethyl group and identifying the exchangeable protons on the nitrogen atoms. ¹³C NMR will identify all unique carbon atoms, including the characteristic thiocarbonyl (C=S) and guanidinium carbons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar hydrochloride salt and its non-exchangeable nature with the N-H protons, allowing them to be observed.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-3-guanidinothiourea Hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet at ~39.52 ppm.

Data Interpretation and Expected Spectra

The combination of the ethyl group's signature pattern and the downfield shifts of protons and carbons attached to electronegative nitrogen and sulfur atoms provides a clear fingerprint.

¹H NMR (Predicted, in DMSO-d₆):

-

~1.1-1.2 ppm (triplet, 3H): The methyl (-CH₃) protons of the ethyl group, split into a triplet by the adjacent methylene protons.

-

~3.8-4.0 ppm (quartet, 2H): The methylene (-CH₂-) protons of the ethyl group, coupled to the methyl protons.[4]

-

~7.0-9.0 ppm (broad singlets, 5H): Exchangeable protons from the -NH- and -NH₂ groups of the thiourea and guanidinium moieties. The exact chemical shifts can be sensitive to concentration and temperature.

¹³C NMR (Predicted, in DMSO-d₆):

-

~14-16 ppm: Ethyl group -CH₃ carbon.

-

~40-45 ppm: Ethyl group -CH₂- carbon, shifted downfield by the adjacent nitrogen.

-

~155-160 ppm: Guanidinium carbon (N=C(N)N), highly deshielded.

-

~180-185 ppm: Thiourea thiocarbonyl carbon (N-C(=S)-N), characteristically found at very low field.

NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~1.1-1.2 | Triplet | 3H | -CH₂CH₃ |

| ¹H | ~3.8-4.0 | Quartet | 2H | -CH₂ CH₃ |

| ¹H | ~7.0-9.0 | Broad Singlets | 5H | All N-H protons |

| ¹³C | ~14-16 | - | - | -CH₂CH₃ |

| ¹³C | ~40-45 | - | - | -CH₂ CH₃ |

| ¹³C | ~155-160 | - | - | Guanidinium C |

| ¹³C | ~180-185 | - | - | Thiourea C =S |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of EGTHCl.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the presence of specific functional groups.

Principle of IR Analysis for EGTHCl

For EGTHCl, IR spectroscopy will confirm the presence of N-H bonds (from both guanidinium and thiourea), C-H bonds (from the ethyl group), the C=S bond (thiocarbonyl), and various C-N bonds. The resulting spectrum provides a unique "fingerprint" that is highly specific to the molecule's structure.

Experimental Protocol: FTIR

A solid-state method is preferred for this non-volatile salt.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of EGTHCl with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Alternatively, place a small amount of the crystalline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of either the empty sample compartment (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation and Expected Spectra

The spectrum will be characterized by several key absorption bands.[5]

-

3400-3100 cm⁻¹ (Broad, Strong): N-H stretching vibrations from the multiple amine and imine groups. The broadness is due to extensive hydrogen bonding in the solid state.

-

3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the methyl and methylene groups of the ethyl substituent.

-

~1650 cm⁻¹ (Strong): C=N stretching from the guanidinium group and N-H bending vibrations.

-

~1550 cm⁻¹ (Strong): N-C-N asymmetric stretching.

-

~1300-1000 cm⁻¹ (Medium-Strong): A complex region containing C-N stretching and C-H bending vibrations.

-

~700-800 cm⁻¹ (Medium): C=S stretching vibration. This band is a key identifier for the thiourea moiety.[5]

IR Data Summary

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H Stretching |

| 3000-2850 | Medium | C-H Stretching (aliphatic) |

| ~1650 | Strong | C=N Stretching / N-H Bending |

| ~1550 | Strong | N-C-N Asymmetric Stretching |

| 700-800 | Medium | C=S Stretching |

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation.

Principle of MS Analysis for EGTHCl

Electrospray Ionization (ESI) is the ideal ionization technique for a pre-charged, polar molecule like EGTHCl. In positive ion mode, the analysis will detect the cationic form of the molecule, which is the free base (1-Ethyl-3-guanidinothiourea) protonated at one of its basic nitrogen atoms. High-resolution MS (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of EGTHCl (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.

Data Interpretation and Expected Spectra

The free base of EGTHCl is C₄H₁₀N₄S.

-

Monoisotopic Mass of Free Base (M): 146.0626 Da.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 147.0704 Da.

Observing a peak at m/z 147.0704 with high mass accuracy (e.g., within 5 ppm) provides very strong evidence for the identity of the compound. This approach is similar to methods used for other raw pharmaceutical materials.[6]

Visualization: Mass Spectrometry Analysis Logic

Caption: Logical flow for the ESI-MS analysis of EGTHCl.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Principle of UV-Vis Analysis for EGTHCl

The thiocarbonyl (C=S) group in the thiourea moiety acts as a chromophore. It undergoes electronic transitions (n→π* and π→π*) upon absorption of UV radiation. The resulting spectrum, characterized by one or more absorption maxima (λ_max), can be used for quantitative analysis (using the Beer-Lambert law) and as a supplementary identification tool.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of EGTHCl in a UV-transparent solvent (e.g., ethanol or deionized water). A concentration in the range of 1-10 mg/L is typically appropriate.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Fill the sample cuvette with the prepared EGTHCl solution.

-

Scan a wavelength range from approximately 400 nm down to 200 nm.

-

-

Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Expected Spectra

Thiourea derivatives typically exhibit two main absorption bands in the UV region.

-

~250-280 nm: A strong absorption band corresponding to a π→π* transition.

-

~290-330 nm: A weaker absorption band corresponding to the n→π* transition of the C=S group.

The exact λ_max and molar absorptivity are dependent on the solvent used. This technique has been employed to monitor EGTHCl in situ during film formation processes.[1]

Conclusion: A Synergistic Approach to Characterization

The robust and unambiguous characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride is not achievable through a single analytical technique. Rather, it requires a synergistic approach where the data from orthogonal methods are integrated to build a complete and validated profile. NMR spectroscopy defines the covalent structure, IR spectroscopy confirms the functional groups, mass spectrometry verifies the molecular weight and elemental formula, and UV-Vis spectroscopy characterizes the chromophoric system. By following the detailed protocols and interpretation guides presented here, researchers can ensure the identity, purity, and quality of this important chemical compound.

References

-

Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl..., ResearchGate, URL: [Link]

-

Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells, EurekAlert!, URL: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies, MDPI, URL: [Link]

-

1-Ethyl-3,3-dimethylamino-propyl carbodiimide hydrochloride, PubChem, URL: [Link]

-

1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea - Optional[13C NMR], SpectraBase, URL: [Link]

-

Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds..., Oriental Journal of Chemistry, URL: [Link]

-

Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis..., Waters Corporation, URL: [Link]

Sources

- 1. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-Ethyl-3-guanylthiourea Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 6. lcms.cz [lcms.cz]

A Technical Guide to the Physicochemical Characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride: Solubility and Stability Profiling

Foreword: Charting the Course for a Novel Compound

In the landscape of chemical and pharmaceutical development, the journey of a novel molecule from synthesis to application is paved with rigorous characterization. 1-Ethyl-3-guanidinothiourea Hydrochloride, a guanidinothiourea derivative, represents a class of compounds with diverse potential applications, from synthetic building blocks to roles in material science, such as its use as a multifunctional additive in perovskite solar cells.[1] However, for researchers, particularly those in drug development, a fundamental understanding of a compound's physicochemical properties is a critical prerequisite for any further investigation. The solubility and stability of an active pharmaceutical ingredient (API) are cornerstone parameters that dictate its formulation, delivery, and ultimately, its therapeutic efficacy and safety.

Publicly available data on the specific solubility and stability profile of 1-Ethyl-3-guanidinothiourea Hydrochloride is sparse. Therefore, this guide is structured not as a repository of existing data, but as a comprehensive methodological roadmap. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to systematically determine the solubility and stability of this compound. By adhering to the principles and workflows outlined herein, you will be equipped to generate the high-quality, reliable data essential for advancing your research and development programs.

Part 1: Elucidating the Solubility Profile

1.1. The Principle of Solubility: More Than Just Dissolving

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[2] For an ionizable compound like 1-Ethyl-3-guanidinothiourea Hydrochloride, solubility is not a single value but a property highly dependent on the physicochemical environment. As a hydrochloride salt, its aqueous solubility is significantly influenced by pH. In solution, the salt will dissociate, and the equilibrium can be affected by the presence of other ions. Understanding this behavior is crucial, as physiological environments present a range of pH values that can impact a drug's dissolution and absorption.

1.2. Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This method ensures that the system reaches a true thermodynamic equilibrium, providing a reliable and reproducible measure of solubility. The causality behind this choice is its simplicity and its ability to accurately reflect the saturation point of the compound under defined conditions.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 1-Ethyl-3-guanidinothiourea Hydrochloride in various solvents at controlled temperatures.

Materials:

-

1-Ethyl-3-guanidinothiourea Hydrochloride (purity >98%)[4]

-

A selection of common solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).[5]

-

Scintillation vials or glass test tubes with screw caps.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge.

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Syringe filters (e.g., 0.22 µm PVDF).

Procedure:

-

Preparation: Add an excess amount of 1-Ethyl-3-guanidinothiourea Hydrochloride to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[3]

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to each vial.[2]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). A preliminary kinetics study can determine the minimum time required to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is required to achieve clear separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles. Perform a precise dilution of the filtrate with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration of the saturated solution is the solubility of the compound under those specific conditions.

-

Data Recording: Record the results in a structured table. It is advisable to perform each experiment in triplicate to ensure reproducibility.

Data Presentation: Solubility of 1-Ethyl-3-guanidinothiourea Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | pH (for aqueous) |

| Deionized Water | 25 | |||

| Deionized Water | 37 | |||

| 0.1 M HCl | 25 | |||

| PBS (pH 7.4) | 37 | |||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| DMSO | 25 | N/A |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Assessing the Stability Profile

2.1. The Imperative of Stability: Ensuring Molecular Integrity

The chemical stability of a compound is its ability to resist chemical change or degradation over time.[6] For pharmaceutical applications, an unstable compound can lead to a loss of potency and the formation of potentially toxic degradation products.[7] Forced degradation, or stress testing, is a critical component of the drug development process.[8] It involves intentionally subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[6][9] The data gathered informs formulation development, packaging choices, and the determination of shelf-life.[8]

2.2. Designing a Comprehensive Forced Degradation Study

A well-designed forced degradation study should evaluate the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[10] The goal is to achieve a target degradation of 5-20%.[10] Degradation beyond this level can lead to complex secondary degradation pathways that may not be relevant to real-world storage conditions.[10]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 1-Ethyl-3-guanidinothiourea Hydrochloride under various stress conditions.

Materials:

-

1-Ethyl-3-guanidinothiourea Hydrochloride.

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Hydrogen peroxide (H₂O₂).

-

Mobile phase solvents for HPLC.

-

pH meter, heating block or oven, photostability chamber.

-

Validated stability-indicating HPLC method.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-Ethyl-3-guanidinothiourea Hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[10]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[10] Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[10] Keep at room temperature or heat gently (e.g., 60°C) for a set period.

-

Oxidation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified duration.

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Neutralization/Quenching: After the designated stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact compound from all formed degradation products.

-

Data Analysis: Calculate the percentage of degradation. Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ||

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||

| Thermal (Solid) | Dry Heat | 7 days | 80 | ||

| Thermal (Solution) | Dry Heat | 24 hours | 80 | ||

| Photolytic (Solid) | ICH Q1B | N/A | N/A | ||

| Photolytic (Solution) | ICH Q1B | N/A | N/A |

Visualization: Logic Flow for Stability Assessment

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable, foundational step in the journey of any new chemical entity. For 1-Ethyl-3-guanidinothiourea Hydrochloride, the protocols and frameworks provided in this guide offer a clear and scientifically rigorous path to generating the essential data required for informed decision-making in research and development. By meticulously applying these methodologies, researchers can build a comprehensive physicochemical profile, mitigating risks and paving the way for the successful formulation and application of this promising compound.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. [Link]

-

Creative Biolabs. Forced Degradation Studies. [Link]

-

Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Avula, F. M., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

Scribd. Solubility Experiment. [Link]

-

ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

-

EurekAlert!. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025-07-08). [Link]

-

National Institutes of Health. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2025-10-07). [Link]

-

ResearchGate. Degradation pathways of cetirizine hydrochloride during oxidation. [Link]

Sources

- 1. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]

- 2. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 3. scielo.br [scielo.br]

- 4. labsolu.ca [labsolu.ca]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Guanidinothiourea Derivatives: A Technical Guide to Emerging Research Applications

Introduction: The Structural Significance of a Versatile Scaffold

Guanidinothiourea and its derivatives represent a fascinating class of compounds built upon a unique molecular scaffold. This structure inherently combines the features of both guanidine and thiourea moieties, creating a framework rich in potential for diverse chemical interactions. The guanidinium group, known for its planarity, charge delocalization, and ability to act as a potent hydrogen bond donor, is complemented by the thiourea group, which also provides hydrogen bonding capabilities along with a soft sulfur donor atom.[1] This combination of hard (nitrogen) and soft (sulfur) donor atoms, coupled with extensive hydrogen bonding potential, makes these derivatives highly versatile scaffolds in medicinal chemistry, materials science, and catalysis.[2][3] This guide provides an in-depth exploration of the burgeoning research applications of guanidinothiourea derivatives, offering technical insights, validated experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Core Research Applications: From Medicine to Materials

The unique physicochemical properties of guanidinothiourea derivatives have led to their investigation across a spectrum of scientific disciplines. Their ability to interact with biological targets through multiple non-covalent interactions and to coordinate with metal ions underpins their broad utility.

Medicinal Chemistry: A New Frontier in Drug Discovery

The guanidinothiourea scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[4] The key to this versatility lies in its ability to engage with biological macromolecules, such as proteins and nucleic acids, through a combination of hydrogen bonding and electrostatic interactions.[1]

Anticancer Activity: A significant body of research highlights the potential of guanidinothiourea derivatives as anticancer agents.[5][6] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and pancreas.[7][8]

The mechanism of action is often multifaceted. Some derivatives are believed to exert their cytotoxic effects by targeting and binding to DNA, typically within the minor groove, which can disrupt replication and transcription processes, ultimately leading to cell death.[9][10] Other proposed mechanisms include the induction of apoptosis (programmed cell death) through mitochondrial pathways, the generation of reactive oxygen species (ROS) that cause cellular damage, and the inhibition of key signaling pathways involved in cancer progression, such as those related to angiogenesis.[8][11] For instance, certain thiourea derivatives have been shown to inhibit protein tyrosine kinases and topoisomerases, enzymes crucial for cancer cell survival and proliferation.[12]

Antimicrobial and Antifungal Properties: The guanidine and thiourea moieties are independently known for their antimicrobial properties, and their combination in guanidinothiourea derivatives often results in synergistic or enhanced activity.[1][4] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][13] The positively charged guanidinium group at physiological pH is thought to facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[10] The sulfur atom in the thiourea component can also play a role by interacting with essential enzymes or proteins within the microbes.[2] Recent studies have underscored the potential of guanidine compounds against priority fungal pathogens, highlighting their promise in developing new antifungal treatments.[13][14]

Antiviral Activity: Emerging research has also pointed to the potential of guanidinothiourea analogues as antiviral agents.[15] For example, amidinourea compounds, which share structural similarities, have been synthesized as analogues of the antiviral drug moroxydine and have demonstrated micromolar activity against Herpes Simplex Virus (HSV-1).[15] The proposed mechanism for some of these compounds involves interference with the early stages of the viral replication cycle.[15]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative guanidinothiourea and related derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Phosphonate Thiourea Derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [5] |

| Bis-Thiourea Structure | Human Leukemia | As low as 1.50 | [5] |

| Non-metal Thiourea Derivatives | Breast and Lung | 7 - 20 | [5][7] |

| Diarylthiourea Derivative | Breast (MCF-7) | 338.33 | [8] |

| Guanidinium-functionalized Copolymers | Liver (HepG2) | Varies with structure | [11] |

Corrosion Inhibition

In industrial applications, particularly for the protection of mild steel in acidic environments, guanidinothiourea derivatives have emerged as highly effective corrosion inhibitors.[3][16] Their efficacy stems from the presence of multiple adsorption centers—the nitrogen and sulfur atoms—which have lone pairs of electrons available to interact with the metal surface.[3]

The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective film that acts as a barrier to the corrosive medium.[3][17] This adsorption can occur through two primary modes:

-

Physisorption: Involves electrostatic interactions between the protonated inhibitor molecule and the charged metal surface.

-

Chemisorption: Involves the formation of coordinate bonds between the lone electron pairs of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms.[3]

The combination of both guanidino and thiourea groups provides multiple points of attachment, leading to the formation of a stable and dense protective layer.[3] Studies have shown that the inhibition efficiency increases with the concentration of the guanidinothiourea derivative.[16][18]

Organocatalysis

The field of organocatalysis has seen a surge in the use of thiourea derivatives as highly effective catalysts for a variety of asymmetric reactions.[19] Their catalytic activity is rooted in their ability to act as powerful hydrogen-bond donors.[19] The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction, effectively "clamping" onto and activating electrophilic substrates, such as carbonyl compounds.[19] This "partial protonation" makes the substrate more susceptible to nucleophilic attack. By incorporating chiral scaffolds into the catalyst design, researchers can create a chiral pocket around the active site, enabling high levels of stereocontrol in the reaction products. This has proven invaluable in the synthesis of complex, biologically active molecules.

Methodologies and Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative guanidinothiourea derivative and for the evaluation of its anticancer activity.

Protocol 1: Synthesis of N-Substituted Guanidinothiourea Derivatives

This protocol is a generalized procedure based on common synthetic routes described in the literature, such as the reaction of a substituted amine with an isothiocyanate followed by guanidinylation.[20][21][22]

Objective: To synthesize an N,N'-disubstituted guanidinothiourea derivative.

Materials:

-

Substituted amine (e.g., aniline derivative)

-

Isothiocyanate derivative (e.g., phenyl isothiocyanate)

-

Guanidinylating agent (e.g., 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine)

-

Solvent (e.g., absolute ethanol, dichloromethane (DCM))

-

Base (e.g., triethylamine (Et3N))

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and purification apparatus (e.g., column chromatography).

Step-by-Step Procedure:

-

Synthesis of Thiourea Intermediate:

-

Dissolve 1 mmol of the substituted amine in 20 mL of absolute ethanol in a round-bottom flask.

-

Add 1 mmol of the isothiocyanate derivative to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[22]

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

-

Synthesis of the Guanidinothiourea Derivative:

-

In a separate flask, dissolve 1 mmol of a primary or secondary amine in 15 mL of DCM.

-

Add 1.1 mmol of Et3N to the solution.

-

Add 1 mmol of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine and stir at room temperature to form the protected guanidine intermediate.[15]

-

This step can be adapted using various guanidinylating agents and procedures.[21]

-

React the thiourea intermediate from step 1 with the activated guanidine intermediate. This may require specific coupling agents or reaction conditions depending on the chosen reagents.[23]

-

Monitor the reaction by TLC.

-

After the reaction is complete, perform an appropriate work-up, which may include washing with aqueous solutions to remove byproducts.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

-

Causality and Rationale: The use of ethanol as a solvent in the first step is common as it readily dissolves the reactants and facilitates the reaction upon heating.[22] The guanidinylation step often requires a base like triethylamine to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack.[15] The choice of protecting groups (like Boc) on the guanidinylating agent is crucial for controlling reactivity and is typically removed in a final deprotection step if required.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC50 value of a compound.[24]

Objective: To determine the IC50 value of a synthesized guanidinothiourea derivative against an adherent cancer cell line (e.g., MCF-7).

Materials:

-

Synthesized guanidinothiourea derivative

-

Adherent cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)[25]

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates, incubator (37°C, 5% CO2), multichannel pipette, microplate reader.

Step-by-Step Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).[26]

-

Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and a blank control (medium only).[26]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.[25]

-

Return the plate to the incubator and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[25]

-

Shake the plate gently for 10 minutes on a shaker to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[25]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[24][27]

-

Causality and Rationale: The MTT assay is based on the principle that only metabolically active, viable cells can reduce the MTT salt to formazan. The amount of formazan produced is directly proportional to the number of living cells. DMSO is used as the solubilizing agent because it effectively dissolves the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement.[25]

Visualization of Key Processes

General Workflow: From Synthesis to Biological Evaluation

Caption: A generalized workflow from chemical synthesis and purification to biological screening and lead identification.

Mechanism: Anticancer Apoptotic Pathway

Caption: A potential intrinsic apoptotic pathway induced by guanidinothiourea derivatives in cancer cells.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[28][29] For guanidinothiourea derivatives, SAR studies aim to identify which structural modifications enhance potency and selectivity.[30][31]

-

Lipophilicity and Substituents: The nature of the substituents on the terminal nitrogen atoms significantly influences the compound's lipophilicity (hydrophobicity). In anticancer applications, tuning this property is critical for cell membrane permeability and interaction with intracellular targets.[11] Often, adding aromatic or bulky aliphatic groups can enhance activity, but a careful balance must be struck to maintain sufficient aqueous solubility.[11][32]

-

Electronic Effects: Electron-withdrawing or electron-donating groups on aromatic rings can alter the hydrogen-bond donating capacity of the N-H protons and the overall charge distribution of the molecule. This can fine-tune the binding affinity for a specific biological target.[9]

-

Conformational Rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. If this conformation matches the binding site of a target protein, it can lead to a significant increase in activity.

The ultimate goal of SAR is to build a predictive model that guides the synthesis of new derivatives with improved therapeutic properties.[28]

Future Directions and Outlook

The field of guanidinothiourea derivatives is ripe with opportunity. Future research should focus on several key areas:

-

Mechanism Elucidation: While several mechanisms of action have been proposed, more detailed studies are needed to identify the specific molecular targets for the most potent compounds.

-

Selectivity: A major challenge in anticancer drug development is achieving selectivity for cancer cells over healthy cells. Future synthetic efforts should focus on designing derivatives that exploit differences between normal and cancerous tissues.

-

In Vivo Studies: Many of the promising results have been demonstrated in vitro.[8] Translating these findings into animal models is a critical next step to evaluate the efficacy, pharmacokinetics, and toxicity of these compounds in a whole-organism context.

-

Expansion of Applications: While medicinal chemistry and corrosion inhibition are well-explored, the application of guanidinothiourea derivatives in areas like anion sensing, molecular recognition, and the development of new catalytic systems remains a promising and less-explored frontier.

References

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]

-

Al-Ostoot, F. H., & Al-Masoudi, N. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. [Link]

-

Pharmacology. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Al-Ostoot, F. H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]

-

ResearchGate. (2025, August 10). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from ResearchGate. [Link]

-

Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

ResearchGate. (2025, October 5). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Retrieved from ResearchGate. [Link]

-